(2,5-Dioxopyrrolidin-1-yl) 6-(3-bromo-2,5-dioxopyrrol-1-yl)hexanoate
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Overview
Description
(2,5-Dioxopyrrolidin-1-yl) 6-(3-bromo-2,5-dioxopyrrol-1-yl)hexanoate is a compound that belongs to the class of N-hydroxysuccinimide (NHS) esters. These esters are commonly used in bioconjugation and cross-linking applications due to their ability to react with primary amines to form stable amide bonds. This particular compound is notable for its dual functional groups, which make it a versatile reagent in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 6-(3-bromo-2,5-dioxopyrrol-1-yl)hexanoate typically involves the reaction of 6-bromohexanoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 6-(3-bromo-2,5-dioxopyrrol-1-yl)hexanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Coupling Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Solvents: Dichloromethane, dimethylformamide (DMF)
Catalysts: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)
Major Products
Amide Derivatives: Formed by the reaction with primary amines.
Thioether Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
Chemistry
In chemistry, (2,5-Dioxopyrrolidin-1-yl) 6-(3-bromo-2,5-dioxopyrrol-1-yl)hexanoate is used as a cross-linking reagent to study protein-protein interactions. It is also employed in the synthesis of complex organic molecules due to its reactivity with various nucleophiles .
Biology
In biological research, this compound is used to modify proteins and peptides. It facilitates the attachment of fluorescent labels, biotin, or other probes to biomolecules, enabling their detection and analysis in various assays .
Medicine
In medicine, the compound is explored for its potential in drug delivery systems. Its ability to form stable conjugates with therapeutic agents makes it a valuable tool in targeted drug delivery and controlled release applications .
Industry
Industrially, this compound is used in the production of advanced materials, including hydrogels and polymers, which have applications in biotechnology and materials science .
Mechanism of Action
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 6-(3-bromo-2,5-dioxopyrrol-1-yl)hexanoate involves the formation of covalent bonds with primary amines. The NHS ester group reacts with the amine to form a stable amide bond, while the bromine atom can participate in substitution reactions with nucleophiles. This dual reactivity allows the compound to serve as a versatile linker in bioconjugation and cross-linking applications .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide (NHS) Esters: These include compounds like N-hydroxysuccinimide acetate and N-hydroxysuccinimide propionate, which also react with primary amines to form stable amide bonds.
Maleimide Esters: Compounds such as maleimidohexanoic acid N-hydroxysuccinimide ester, which react with thiols to form thioether bonds.
Uniqueness
What sets (2,5-Dioxopyrrolidin-1-yl) 6-(3-bromo-2,5-dioxopyrrol-1-yl)hexanoate apart is its dual functional groups, allowing it to participate in both amide and thioether bond formation. This versatility makes it particularly useful in applications requiring multi-functional linkers .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-(3-bromo-2,5-dioxopyrrol-1-yl)hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O6/c15-9-8-12(20)16(14(9)22)7-3-1-2-4-13(21)23-17-10(18)5-6-11(17)19/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQNKNGALGEFJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCN2C(=O)C=C(C2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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